(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine is a complex organic compound that belongs to the class of amines. This compound is characterized by its unique structure, which includes a phenylethyl group and a tert-butyldimethylsilyloxymethyl substituent attached to a cyclohexyl moiety. The synthesis and analysis of this compound are of particular interest in the fields of medicinal chemistry and organic synthesis due to its potential applications in drug development.
This compound is classified as an amine, specifically a tertiary amine due to the presence of three carbon groups attached to the nitrogen atom. The presence of multiple functional groups suggests that it may exhibit interesting chemical reactivity and biological activity. Compounds like this are often synthesized for pharmaceutical applications, particularly in the development of drugs targeting specific biological pathways.
The synthesis of (1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine typically involves several steps, including:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize by-products. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure of intermediates and the final product.
Molecular formula: C20H33NOSi
Molecular weight: 347.56 g/mol
Key functional groups include:
The compound can participate in various chemical reactions typical for amines, such as:
The efficiency of these reactions depends on factors such as steric hindrance introduced by bulky groups (e.g., tert-butyldimethylsilyl) and electronic effects from adjacent functional groups.
While specific biological mechanisms for this compound may not be well-documented, compounds with similar structural features often interact with biological targets such as receptors or enzymes. The mechanism typically involves:
Quantitative structure-activity relationship studies could provide insights into how variations in structure influence biological activity.
This compound has potential applications in:
Understanding the synthesis, properties, and potential applications of (1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine contributes significantly to advancements in organic chemistry and drug discovery efforts.
(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine is a stereochemically defined chiral amine with the CAS Registry Number 672314-45-3 [1] [2] [3]. Its systematic IUPAC name reflects two chiral centers: The (1R,1'R) configuration denotes the specific spatial arrangement at both the phenylethylamino and cyclohexylethyl carbon atoms [3] [6]. The molecular formula is C₂₃H₄₁NOSi, corresponding to a molecular weight of 375.66 g/mol [2] [3] [4]. Alternative chemical names include:
Table 1: Fundamental Chemical Identification Data
Property | Value |
---|---|
CAS Registry Number | 672314-45-3 |
IUPAC Name | (1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine |
Molecular Formula | C₂₃H₄₁NOSi |
Molecular Weight | 375.66 g/mol |
Stereochemistry | (1R,1'R) configuration |
Common Synonyms | (αR)-N-[(1R)-1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexyl]ethyl]-α-methyl-benzenemethanamine |
The compound typically presents as a white crystalline powder with a purity ≥97% in commercial samples [4]. Its structure incorporates a tert-butyldimethylsilyl (TBS) ether group protecting a hydroxymethyl moiety on the cyclohexyl ring—a critical feature for its stability during synthetic applications [1] [6].
This chiral amine was first registered in the CAS database in 2001 (based on CAS number assignment patterns) [2] [6], placing its development within the early 2000s surge in asymmetric synthesis methodologies. Its design likely emerged from the need for enantioselective intermediates in pharmaceutical synthesis, particularly for molecules containing chiral cyclohexyl scaffolds [3] [6]. No single entity is credited with its discovery; rather, it represents an evolution of chiral auxiliary technology building upon (R)-1-phenylethylamine frameworks [6].
Commercial availability began with specialized suppliers like EOS Med Chem and Santa Cruz Biotechnology post-2010 [1] [3] [5]. The absence of patent references in public databases (as of 2025) suggests its primary use as a proprietary intermediate rather than a patented therapeutic agent [6].
This compound serves as a high-value chiral building block in asymmetric synthesis due to its rigid cyclohexyl backbone and stereochemical integrity [3] [4]. Key roles include:
Procurement is specialized, with vendors like BOC Sciences (purity: 97%) and Santa Cruz Biotechnology (Cat. # sc-477540) offering 50 mg quantities for ~$380 [3] [4] [5]. Technical synthesis typically involves:
Table 2: Commercial Procurement Summary
Vendor | Catalog Number | Purity | Price (50 mg) | Primary Use Case |
---|---|---|---|---|
Santa Cruz Biotechnology | sc-477540 | >97% | $380.00 | Research intermediates |
BOC Sciences | Custom | 97% | Quote-based | Industrial-scale synthesis |
EOS Med Chem | Not specified | Unreported | Contact Seller | Medicinal chemistry R&D |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0